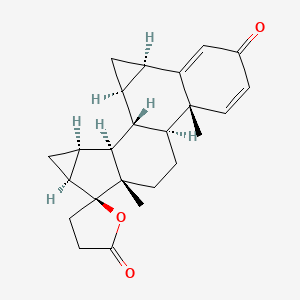
Spirorenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
スピロレノンは、開発コード名ZK-35973としても知られており、スピロラクトン系に属するステロイド系抗鉱質コルチコイドです。 スピロレノンは市販されたことはありませんが、その強力な抗鉱質コルチコイド活性について広く研究されており、動物実験ではスピロノラクトンの5〜8倍の活性を持っています 。 スピロレノンは当初、スピロノラクトンに比べてホルモン副作用が少なく、非常に強力な抗鉱質コルチコイドとして発見されました .
準備方法
合成経路と反応条件: スシロレノンの合成には、15,16β-シクロプロパン-アンドロステンオロンの7-水酸化が含まれます。 この変換は、化学的手段またはBotryodiplodia malorumを用いた微生物酸化によって達成できます 。 ピバル酸無水物によるアシル化は、3-ヒドロキシル基を特異的に標的とします .
工業生産方法:
化学反応の分析
反応の種類: スピロレノンは、以下を含むさまざまな化学反応を起こします。
酸化: Δ1-ヒドラターゼ酵素による代謝酸化を介してドロスピレノンに変換されます.
還元: 還元反応はあまり一般的ではありませんが、特定の条件下で起こり得ます。
置換: ヒドロキシル基を含む置換反応は、さまざまな誘導体の形成につながる可能性があります。
一般的な試薬と条件:
主な生成物:
4. 科学研究の応用
科学的研究の応用
作用機序
スピロレノンは、鉱質コルチコイド受容体に結合することにより効果を発揮し、アルドステロンの作用を阻害します。 これにより、ナトリウムと水の排泄が増加し、カリウムが保持されます 。 Δ1-ヒドラターゼ酵素によるスピロレノンのドロスピレノンへの代謝変換は、そのプロゲステロン作用と抗アンドロゲン作用を強化します .
類似化合物:
スピロノラクトン: スピロレノンと比較して類似した、しかしより低い活性を有する、よく知られたステロイド系抗鉱質コルチコイド.
ドロスピレノン: 強力なプロゲステロンおよび抗アンドロゲン作用を持つ、スピロレノンの代謝産物.
プロレノン: 類似の特性を持つ、別のステロイド系抗鉱質コルチコイド.
スピロレノンの独自性: スシロレノンは、スピロラクトン系における他の化合物と比較して、抗鉱質コルチコイドとしての高い効力と、ホルモン副作用の最小限に抑えられている点が特徴です 。 ドロスピレノンへの代謝変換は、さらにその治療の可能性を高めます .
類似化合物との比較
Spironolactone: A well-known steroidal antimineralocorticoid with similar but less potent activity compared to spirorenone.
Drospirenone: A metabolite of this compound with potent progestin and antiandrogen activities.
Prorenone: Another steroidal antimineralocorticoid with similar properties.
Uniqueness of this compound: this compound is unique due to its high potency as an antimineralocorticoid and its minimal hormonal side effects compared to other compounds in the spirolactone group . Its metabolic conversion to drospirenone further enhances its therapeutic potential .
生物活性
Spirorenone, a synthetic steroid compound, is primarily recognized for its role as a mineralocorticoid receptor antagonist (MRA). This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications, supported by data tables and case studies.
Overview of this compound
This compound is closely related to spironolactone, both belonging to a class of drugs that antagonize the mineralocorticoid receptor (MR). It is notable for its unique metabolic pathways and pharmacological properties, which distinguish it from other MRAs. This compound is mainly utilized in the treatment of conditions like hypertension and heart failure due to its diuretic and anti-fibrotic effects.
This compound exerts its biological effects primarily through the following mechanisms:
- Mineralocorticoid Receptor Antagonism : By blocking the MR, this compound prevents the action of aldosterone, leading to decreased sodium reabsorption and increased potassium retention.
- Reduction in Cardiac Fibrosis : Studies indicate that this compound reduces collagen deposition in cardiac tissues, thereby mitigating myocardial fibrosis. This effect is critical in patients with heart failure where fibrosis contributes to disease progression .
- Influence on Biomarkers : Research has shown that this compound treatment leads to a significant decrease in biomarkers associated with cardiovascular diseases (CVD), such as collagen type 1 alpha 1 chain (COL1A1) and matrix metalloproteinase 2 .
Pharmacokinetics
This compound is metabolized into several active metabolites, including drospirenone, which also possesses MRA properties. The pharmacokinetic profile includes:
- Half-Life : this compound has a relatively short half-life compared to its metabolites, which can have longer durations of action.
- Metabolic Pathways : The liver metabolizes this compound into various compounds with distinct biological activities, impacting its efficacy and safety profile .
Cardiovascular Diseases
This compound has been extensively studied in cardiovascular contexts. Key findings include:
- Heart Failure : The RALES trial established the efficacy of spironolactone (and by extension this compound) in reducing mortality and morbidity in patients with heart failure with reduced ejection fraction (HFrEF) .
- Hypertension Management : As an MRA, this compound effectively lowers blood pressure and improves outcomes in hypertensive patients .
Antitumor Activity
Recent studies have explored the antitumor potential of this compound derivatives. A multi-azole linked this compound compound demonstrated significant antitumor activity in preclinical models, suggesting potential applications in oncology .
Table 1: Pharmacological Effects of this compound
| Effect | Mechanism | Clinical Relevance |
|---|---|---|
| Antagonism of MR | Blocks aldosterone action | Reduces hypertension and fluid retention |
| Decreased fibrosis | Reduces collagen deposition | Improves cardiac function in heart failure |
| Biomarker modulation | Lowers levels of CVD-related biomarkers | Predicts better cardiovascular outcomes |
| Antitumor activity | Induces apoptosis in cancer cells | Potential use in cancer therapies |
Table 2: Clinical Trials Involving this compound
| Trial Name | Focus Area | Outcome |
|---|---|---|
| RALES | Heart failure | Reduced mortality and hospitalization rates |
| HOMAGE | Cardiac fibrosis | Significant reduction in COL1A1 levels |
| Multi-Azole Study | Antitumor activity | Demonstrated significant cytotoxic effects on tumor cells |
Case Studies
- Cardiovascular Outcomes : A study involving patients with HFrEF showed that treatment with spironolactone resulted in a 3% absolute reduction in the risk of sudden cardiac death over a follow-up period .
- Antitumor Efficacy : In vitro studies on multi-azole linked this compound compounds indicated enhanced apoptosis in various cancer cell lines, paving the way for future clinical trials targeting specific malignancies .
特性
CAS番号 |
74220-07-8 |
|---|---|
分子式 |
C24H28O3 |
分子量 |
364.5 g/mol |
IUPAC名 |
(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadeca-5,8-diene-15,5'-oxolane]-2',7-dione |
InChI |
InChI=1S/C24H28O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h3,6,9,13-16,18,20-21H,4-5,7-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1 |
InChIキー |
NZUIUYWHFPQZBH-HXCATZOESA-N |
SMILES |
CC12CCC3C(C1C4CC4C25CCC(=O)O5)C6CC6C7=CC(=O)C=CC37C |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1[C@@H]4C[C@@H]4[C@@]25CCC(=O)O5)[C@H]6C[C@H]6C7=CC(=O)C=C[C@]37C |
正規SMILES |
CC12CCC3C(C1C4CC4C25CCC(=O)O5)C6CC6C7=CC(=O)C=CC37C |
Key on ui other cas no. |
74220-07-8 |
同義語 |
6 beta, 7 beta, 15 beta, 16 beta-dimethylene-1,4-androstadiene-(17(beta-1')-spiro-5')-perhydrofuran-2',3-dione spirorenone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















